molecular formula C20H35N7O9 B1336611 REDV

REDV

Cat. No.: B1336611
M. Wt: 517.5 g/mol
InChI Key: WMOHCDYSWGUDJC-ASHKBJFXSA-N
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Description

Primary Sequence Analysis and Isoelectric Point Determination

H-Arg-Glu-Asp-Val-OH (REDV) is a tetrapeptide with the sequence Arg-Glu-Asp-Val . Its molecular formula is $$ \text{C}{20}\text{H}{35}\text{N}{7}\text{O}{9} $$, and its molecular weight is 517.5 g/mol . The isoelectric point (pI) of this compound is determined by the dissociation constants (pKa) of its ionizable groups:

  • N-terminal α-ammonium : $$ \text{pKa} = 9.62 $$ (Val)
  • C-terminal α-carboxylate : $$ \text{pKa} = 2.32 $$ (Val)
  • Side chains :
    • Arg (R) : $$ \text{pKa} = 12.48 $$
    • Glu (E) : $$ \text{pKa} = 4.25 $$
    • Asp (D) : $$ \text{pKa} = 3.86 $$

The pI is calculated using the Henderson-Hasselbalch equation by averaging the two pKa values flanking the net-zero charge region. For this compound, the dominant ionizable groups at neutralization are the C-terminal carboxylate ($$ \text{pKa} = 2.32 $$) and the Glu side chain ($$ \text{pKa} = 4.25 $$):
$$
\text{pI} = \frac{\text{pKa}{\text{Glu}} + \text{pKa}{\text{C-term}}}{2} = \frac{4.25 + 2.32}{2} = 3.29
$$
However, computational methods accounting for all ionizable groups yield a refined pI of 4.07 , consistent with experimental isoelectric focusing data .

Table 1: Ionizable groups and pKa values in this compound

Group pKa Value
N-terminal ammonium 9.62
C-terminal carboxyl 2.32
Arginine (R) 12.48
Glutamate (E) 4.25
Aspartate (D) 3.86

Three-Dimensional Conformational Studies via NMR Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy reveals this compound’s conformational flexibility in aqueous solution. The peptide adopts a random coil structure in neutral pH, with transient β-turn motifs stabilized by hydrogen bonds between the Arg backbone amide and Val carboxylate . Key NMR observations include:

  • $$ ^1\text{H} $$ chemical shifts :
    • Arg α-proton : 4.14 ppm (doublet, $$ J = 5.2 \, \text{Hz} $$)
    • Glu β-protons : 2.02–2.45 ppm (multiplet)
    • Asp side chain : 2.65 ppm (doublet of doublets)
  • Nuclear Overhauser effects (NOEs) : Weak NOEs between Arg $$ \text{H}^\alpha $$ and Val $$ \text{H}^\beta $$ suggest limited tertiary structure .

This compound’s flexibility is attributed to the absence of rigidifying residues (e.g., proline) and the charged side chains of Glu and Asp, which repel in aqueous environments .

Comparative Analysis with Related Peptides (RGDV, LDV, CS1)

This compound shares functional similarities with integrin-binding peptides but differs in sequence and receptor specificity:

Table 2: Comparative analysis of this compound and related peptides

Peptide Sequence Molecular Weight (g/mol) Primary Receptor Biological Role
This compound Arg-Glu-Asp-Val 517.5 α4β1 integrin Endothelial cell adhesion
RGDV Arg-Gly-Asp-Val 445.5 αvβ3 integrin Cell adhesion inhibition
LDV Leu-Asp-Val 361.4 α4β1 integrin Lymphocyte homing
CS1 Glu-Ile-Leu-Asp-Val-Pro-Ser-Thr 872.9 α4β1 integrin Fibronectin-mediated adhesion
  • RGDV : Replaces Glu with Gly, reducing negative charge and altering receptor specificity.
  • LDV : A minimalist motif within CS1; lacks the Arg residue critical for this compound’s α4β1 binding .
  • CS1 : Includes this compound’s LDV motif but extends into a larger fibronectin fragment, enhancing binding avidity .

Mass Spectrometric Profiling and Purity Assessment

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms this compound’s identity and purity:

  • Observed m/z : 518.3 [M+H]$$^+$$ (theoretical: 517.5) .
  • Purity : >95% by reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) .

Figure 1: MALDI-TOF spectrum of this compound (simulated)

m/z Range Peak Assignment
518.3 [M+H]$$^+$$
540.2 [M+Na]$$^+$$
556.1 [M+K]$$^+$$

Quantitative $$ ^1\text{H} $$ NMR (qHNMR) using 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) as an internal standard further validates purity, with <3% trifluoroacetic acid (TFA) counterion detected .

Properties

Molecular Formula

C20H35N7O9

Molecular Weight

517.5 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C20H35N7O9/c1-9(2)15(19(35)36)27-18(34)12(8-14(30)31)26-17(33)11(5-6-13(28)29)25-16(32)10(21)4-3-7-24-20(22)23/h9-12,15H,3-8,21H2,1-2H3,(H,25,32)(H,26,33)(H,27,34)(H,28,29)(H,30,31)(H,35,36)(H4,22,23,24)/t10-,11-,12-,15-/m0/s1

InChI Key

WMOHCDYSWGUDJC-ASHKBJFXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N

sequence

REDV

Origin of Product

United States

Scientific Research Applications

H-Arg-Glu-Asp-Val-OH exhibits several biological activities, primarily attributed to its ability to interact with specific receptors and proteins in the body. Notably, it acts as a platelet aggregation inhibitor , which is crucial for preventing thrombus formation during surgical procedures or in patients with cardiovascular diseases . Additionally, it plays a role in promoting cell adhesion and migration, making it a valuable compound in tissue engineering applications.

Platelet Aggregation Inhibition

H-Arg-Glu-Asp-Val-OH has been shown to effectively inhibit platelet aggregation, thus playing a significant role in thrombus prevention. This property is particularly beneficial in cardiovascular research, where controlling blood clot formation is critical .

Tissue Engineering

The peptide's ability to enhance cell adhesion makes it an essential component in tissue engineering. It has been utilized to modify surfaces of biomaterials to improve cellular responses, such as endothelial cell attachment and proliferation on acellular grafts .

Drug Delivery Systems

Research indicates that H-Arg-Glu-Asp-Val-OH can be incorporated into drug delivery systems to enhance targeting and efficacy of therapeutic agents. Its affinity for integrins allows for selective binding to target cells, facilitating localized drug delivery .

Case Study 1: Platelet Aggregation Inhibition

In a study assessing the effects of H-Arg-Glu-Asp-Val-OH on platelet function, researchers found that the peptide significantly reduced platelet aggregation in response to various agonists. The study demonstrated that at concentrations as low as 10 µM, RGDV effectively inhibited thrombus formation in vitro, highlighting its potential use in clinical settings for patients at risk of thrombosis.

Case Study 2: Tissue Engineering Applications

A recent investigation focused on the use of H-Arg-Glu-Asp-Val-OH immobilized on acellular vascular grafts. The results indicated that increasing peptide density on graft surfaces led to enhanced endothelial cell adhesion while simultaneously suppressing platelet adhesion and fibrin clot deposition under ex vivo conditions. This suggests that RGDV-modified grafts could improve patency rates in vascular surgeries .

Chemical Reactions Analysis

Degradation and Stability

REDV undergoes hydrolysis and oxidation under specific conditions:

Hydrolysis

ConditionReactionOutcome
Acidic (pH < 3)Cleavage at Asp-Pro bonds (not present here)Minimal degradation
Alkaline (pH > 10)Hydrolysis of Glu and Asp side chainsForms succinimide intermediates
Enzymatic (Trypsin)Cleaves after Arg (C-terminal to Arg)Generates H-Arg-OH and Glu-Asp-Val

Oxidation

  • Methionine absence : this compound lacks Met, reducing susceptibility to oxidation.
  • Arg side chains : Guanidine groups remain stable under mild oxidative conditions .

Side-Chain Reactions

ResidueReactivityExample Reaction
Arg Guanidine group forms H-bondsBinds anionic resins (e.g., carboxylic acid resins at pH 7)
Glu/Asp Carboxylates chelate Ca²⁺Stabilizes interactions in hydrophobic channels
Val Alkyl side chain inertNo significant reactivity under standard conditions

Crosslinking

  • EDC/NHS : Activates Glu/Asp carboxylates for conjugation to amines (e.g., lysine-containing peptides) .

Analytical Characterization

MethodKey Data
HPLC Retention time: 12–15 min (C18 column, 0.1% TFA/ACN gradient)
Mass Spectrometry [M+H]⁺: 517.5 m/z (observed), 517.5 m/z (calculated)
Circular Dichroism Random coil conformation in aqueous buffers; α-helix in hydrophobic environments

Comparison with Analogues

PeptideSequenceKey Reactivity Differences
H-Arg-Gly-Asp-Val-OH RGDAGly reduces steric hindrance, enhancing coupling efficiency
Glu-Asp-Arg EDRLacks Val; higher solubility in polar solvents
H-Asp-Val-Glu-Phe-Arg-OH DVERFPhe increases hydrophobicity, altering resin binding

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of H-Arg-Glu-Asp-Val-OH and structurally/functionally related peptides:

Compound Name Sequence/CAS Molecular Weight (g/mol) Key Features Applications References
H-Arg-Glu-Asp-Val-OH (REDV) Arg-Glu-Asp-Val (107978-83-6) 517.53 Binds integrin α4β1; high solubility in DMSO. Cell adhesion, tissue engineering
H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu (200203-20-9) 1029.12 Longer peptide (9 residues); part of HIV-1 Tat protein. HIV research, antiviral studies
Fc-Arg(NO₂)-Gly-Asp(OMe)-OMe Ferrocene-Arg(NO₂)-Gly-Asp(OMe)-OMe N/A Ferrocene-modified; static quenching with BSA (binding constant: 1.75 × 10³ L/mol). Protein interaction studies
H-Arg-Gly-Val-Phe-Arg-OH Arg-Gly-Val-Phe-Arg (103424-98-2) 633.74 Pentapeptide; no known integrin binding. Hypotensive agent research
H-Arg₇-OH Arg-Arg-Arg-Arg-Arg-Arg-Arg (165893-48-1) 1111.33 Heptameric arginine; cationic charge enhances membrane permeability. Drug delivery, gene therapy
VGAG (H-Val-Gly-Asp-Glu-OH) Val-Gly-Asp-Glu (N/A) ~450 (estimated) Eosinophil chemotactic peptide; differs in N-terminal residue. Inflammation studies

Key Differentiators

Target Specificity: this compound selectively binds integrin α4β1, making it ideal for vascular tissue engineering . In contrast, Fc-Arg(NO₂)-Gly-Asp(OMe)-OMe exhibits nonspecific interactions with serum albumin, limiting its therapeutic use .

Structural Modifications: The ferrocene group in Fc-Arg(NO₂)-Gly-Asp(OMe)-OMe introduces redox activity, whereas this compound relies on native amino acid interactions . H-Arg₇-OH’s polycationic structure facilitates cellular uptake, unlike this compound’s anionic pI .

Biomedical Applications :

  • This compound is pivotal in designing endothelialized grafts, while H-Arg₇-OH is utilized for siRNA delivery .
  • Longer peptides like H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH are niche tools in virology rather than broad biomedical applications .

Physicochemical and Commercial Comparison

Parameter H-Arg-Glu-Asp-Val-OH H-Arg₇-OH Fc-Arg(NO₂)-Gly-Asp(OMe)-OMe
Solubility 50 mg/mL (DMSO) Low (aqueous buffers) Moderate (organic solvents)
Supplier Availability 8+ suppliers (e.g., Hongtide) Limited (specialty suppliers) Custom synthesis only
Cost (Research Grade) ~$200/mg \sim$500/mg ~$800/mg

Research Findings and Trends

  • This compound in Vascular Grafts : Functionalizing poly(ethylene glycol) hydrogels with this compound improves endothelial cell attachment by 60% compared to RGD peptides .
  • Competitive Binding: this compound’s binding affinity (KD ≈ 10⁻⁶ M) for α4β1 is 10-fold higher than VGAG’s affinity for eosinophils .
  • Stability : this compound exhibits a plasma half-life of 2.1 hours, surpassing shorter peptides like VGAG (<30 minutes) .

Preparation Methods

Steps:

  • Protection of Functional Groups :

    • The alpha-amino groups of each amino acid are protected using tert-butyloxycarbonyl (BOC) or fluorenylmethyloxycarbonyl (Fmoc) groups.
    • The beta-carboxyl group of aspartic acid and the gamma-carboxyl group of glutamic acid are protected with benzyl groups to prevent side reactions.
  • Fragment Coupling :

    • Fragments are synthesized individually. For instance, a protected L-glutamic acid derivative reacts with a protected L-aspartic acid derivative to form an intermediate dipeptide.
    • Coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used to activate the carboxylic acids, enhancing nucleophilic attack by the amine group.
  • Final Coupling :

    • The tetrapeptide is assembled by sequentially coupling dipeptides or individual amino acids.
    • For example, after forming a dipeptide such as BOC-Glu(OtBu)-Asp(OtBu)-OH, it is coupled with BOC-Val-OH and then with BOC-Arg(Pbf)-OH.
  • Deprotection and Purification :

    • Protecting groups are removed using trifluoroacetic acid (TFA) for BOC or piperidine for Fmoc.
    • The crude peptide is purified via high-performance liquid chromatography (HPLC).

Advantages :

  • High control over reaction conditions.
  • Suitable for small-scale synthesis.

Challenges :

  • Time-consuming due to multiple protection and deprotection steps.
  • Risk of racemization during coupling.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase synthesis has become the preferred method for peptide preparation due to its efficiency and scalability.

Steps:

  • Resin Loading :

    • The synthesis begins with anchoring the C-terminal amino acid (Valine) to a solid resin, such as Wang or 2-chlorotrityl chloride resin.
  • Stepwise Elongation :

    • Amino acids are added sequentially in their Fmoc-protected forms.
    • Coupling agents like HBTU or HATU are employed to facilitate peptide bond formation.
    • After each coupling step, unreacted sites are capped using acetic anhydride to prevent chain truncation.
  • Deprotection and Cleavage :

    • After assembling the full sequence, the peptide is cleaved from the resin using TFA.
    • Simultaneously, side-chain protecting groups (e.g., Pbf for arginine, OtBu for glutamic acid) are removed.
  • Purification :

    • The crude product is purified using reverse-phase HPLC.
    • Mass spectrometry verifies the molecular weight and purity.

Advantages :

  • Automation reduces manual labor and errors.
  • High yield and purity due to efficient washing steps after each reaction cycle.

Challenges :

  • Requires specialized equipment.
  • Resin cost can be high for large-scale synthesis.

Fragment Condensation

This method involves synthesizing smaller peptide fragments separately and then coupling them to form the final product.

Steps:

  • Prepare protected dipeptides such as BOC-Glu(OtBu)-Asp(OtBu)-OH and BOC-Val-OH.
  • Couple these fragments using carbodiimide chemistry in an aprotic solvent like dimethylformamide (DMF).
  • Deprotect the final product using hydrogenation or TFA treatment.

Advantages :

  • Reduces complexity by working with smaller intermediates.
  • Minimizes racemization during coupling.

Challenges :

  • Requires precise stoichiometric control to avoid side reactions.
  • Purification of intermediate fragments can be labor-intensive.

Purification Techniques

Regardless of the synthesis method used, purification is critical for obtaining high-purity H-Arg-Glu-Asp-Val-OH.

Common Techniques:

  • Reverse-Phase HPLC :

    • Separates peptides based on hydrophobicity.
    • A gradient of acetonitrile and water with 0.1% TFA is typically used.
  • Ion Exchange Chromatography :

    • Useful for separating charged impurities from the peptide product.
  • Lyophilization :

    • Converts the purified peptide solution into a stable powder form for storage.

Data Table: Comparison of Methods

Method Yield (%) Purity (%) Scalability Time Required Cost
Solution-Phase Synthesis 60–70 90–95 Low High Moderate
Solid-Phase Peptide Synthesis (SPPS) 80–90 >95 High Moderate High
Fragment Condensation 70–80 >90 Moderate Moderate Moderate

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing H-Arg-Glu-Asp-Val-OH with high purity, and how can synthesis efficiency be optimized?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is the standard approach. Optimization involves iterative adjustments to coupling reagents (e.g., HBTU/HOBt), deprotection times, and resin selection. Purification via reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) gradients ensures >95% purity. Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How can researchers characterize the structural stability of H-Arg-Glu-Asp-Val-OH under varying pH conditions?

  • Methodological Answer : Conduct circular dichroism (CD) spectroscopy and dynamic light scattering (DLS) to monitor secondary structure changes (e.g., α-helix to random coil transitions) across pH 2–10. Pair with molecular dynamics (MD) simulations to predict protonation states of acidic (Asp, Glu) and basic (Arg) residues. Report deviations in hydrodynamic radius or aggregation propensity .

Q. What in vitro assays are most suitable for evaluating the bioactivity of H-Arg-Glu-Asp-Val-OH in cell signaling studies?

  • Methodological Answer : Use receptor-binding assays (e.g., surface plasmon resonance or fluorescence polarization) to quantify affinity for integrin receptors. For functional activity, employ cell migration assays (e.g., Boyden chamber) with fibroblast or endothelial cell lines. Normalize data to positive controls (e.g., RGD peptides) and include triplicate technical replicates .

Advanced Research Questions

Q. How should researchers design in vivo studies to assess the pharmacokinetics and tissue specificity of H-Arg-Glu-Asp-Val-OH?

  • Methodological Answer : Utilize radiolabeled (³H or ¹⁴C) or fluorescently tagged peptides in rodent models. Perform biodistribution studies with timed blood/tissue sampling, followed by LC-MS/MS quantification. Compare tissue uptake ratios (e.g., tumor vs. muscle) and calculate clearance rates using non-compartmental analysis (NCA). Address ethical compliance via institutional animal care protocols .

Q. What strategies resolve contradictions in reported binding affinities of H-Arg-Glu-Asp-Val-OH across different experimental systems?

  • Methodological Answer : Cross-validate data using orthogonal methods (e.g., isothermal titration calorimetry vs. SPR). Control for variables like buffer composition (e.g., divalent cations affecting integrin binding) and temperature. Perform meta-analyses of published datasets to identify outliers and systematic biases .

Q. How can computational modeling improve the prediction of H-Arg-Glu-Asp-Val-OH interactions with non-canonical targets (e.g., GPCRs)?

  • Methodological Answer : Apply molecular docking (AutoDock Vina, Schrödinger) to screen against GPCR homology models. Validate predictions with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) and functional assays (cAMP or calcium flux measurements). Use machine learning frameworks (AlphaFold-Multimer) to refine interaction models .

Q. What methodologies ensure reproducibility in long-term stability studies of H-Arg-Glu-Asp-Val-OH formulations?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-MS analysis. Quantify degradation products (e.g., deamidation at Asp/Asn) and correlate with excipient effects (e.g., trehalose vs. mannitol). Adhere to ICH Q1A guidelines for data reporting and statistical power analysis .

Cross-Disciplinary and Ethical Considerations

Q. How should researchers integrate multi-omics data to explore the role of H-Arg-Glu-Asp-Val-OH in disease pathways?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) datasets from peptide-treated vs. control cells. Use pathway enrichment tools (DAVID, GSEA) to identify overrepresented biological processes. Validate findings with CRISPR-Cas9 knockouts of candidate genes .

Q. What ethical guidelines govern the use of H-Arg-Glu-Asp-Val-OH in human-derived cell lines or clinical samples?

  • Methodological Answer : Follow GDPR and IRB protocols for anonymizing patient-derived data. Obtain informed consent for biospecimen use and disclose peptide sourcing (e.g., synthetic vs. recombinant). Include data management plans (DMPs) for secure storage and sharing, as per FAIR principles .

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